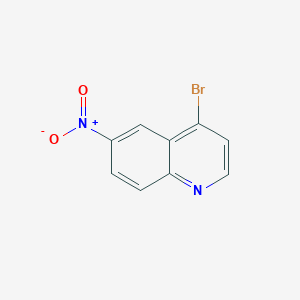

4-Bromo-6-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEQWWQAYPZCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699242 | |

| Record name | 4-Bromo-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860195-53-5 | |

| Record name | 4-Bromo-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-6-nitroquinoline chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-6-nitroquinoline

Foreword

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds and functional materials.[1][2] Its unique electronic properties and versatile functionalization potential have established it as a cornerstone in medicinal chemistry and materials science. This guide focuses on a particularly valuable derivative: this compound. The strategic placement of the bromo and nitro substituents creates a molecule primed for a diverse array of chemical transformations, making it an essential building block for modern synthetic chemistry. This document provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, intended for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Profile

This compound is a solid, typically appearing as a light yellow to yellow powder.[3] Its structure is defined by a quinoline ring system substituted with a bromine atom at the C4 position and a nitro group at the C6 position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 860195-53-5 | [3][4][5][6] |

| Molecular Formula | C₉H₅BrN₂O₂ | [4][5][6] |

| Molecular Weight | 253.05 g/mol | [4][6] |

| Appearance | Light yellow to yellow solid | [3] |

| Boiling Point | 390.8 ± 22.0 °C (Predicted) | [3] |

| Density | 1.747 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 1.63 ± 0.16 (Predicted) | [3] |

| Storage | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [3][5] |

Spectroscopic Characterization

While specific spectra are not widely published, the structural features of this compound allow for the confident prediction of its spectroscopic signatures.[7][8][9] Researchers can use the following expected data as a benchmark for confirming the identity and purity of synthesized samples.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the quinoline ring will show characteristic doublet, doublet of doublets, and singlet multiplicities depending on their coupling partners. The proton at C5, being ortho to the electron-withdrawing nitro group, is expected to be significantly downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine distinct signals for the carbon atoms of the quinoline ring. The carbon atoms directly attached to the bromine (C4) and the nitro group (C6) will have their chemical shifts significantly influenced. The C4 carbon will be shifted upfield due to the heavy atom effect of bromine, while the C6 carbon will be shifted downfield due to the electron-withdrawing nature of the nitro group.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretching frequencies for the nitro group (NO₂) typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.[10] Aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is indicative of the presence of one bromine atom. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₅BrN₂O₂.[10]

Synthesis of this compound

Several synthetic routes can be envisaged for this compound, often involving multi-step sequences starting from substituted anilines.[11][12] A plausible and common strategy involves the construction of the quinoline core followed by functionalization.

Conceptual Synthetic Workflow

A general approach begins with the cyclization of a substituted aniline to form a quinolinone, followed by halogenation and nitration. The specific order of these steps can be crucial for achieving the desired regioselectivity.

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

This protocol is an illustrative example adapted from the synthesis of similar quinoline derivatives.[11][13]

Step 1: Synthesis of 6-Bromoquinolin-4-ol

-

React 4-bromoaniline with a suitable reagent like Meldrum's acid and triethyl orthoformate to form an intermediate adduct.[12]

-

Perform a thermal cyclization of the adduct in a high-boiling solvent such as diphenyl ether at ~250 °C.[11]

-

Upon cooling, the product, 6-bromoquinolin-4-ol, precipitates and can be collected by filtration.

Step 2: Synthesis of 6-Bromo-4-chloroquinoline

-

Treat 6-bromoquinolin-4-ol with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[11]

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction mixture with ice water and neutralize to precipitate the 6-bromo-4-chloroquinoline product.

Step 3: Synthesis of this compound (Hypothetical Nitration of a Precursor) Causality: Direct bromination of 6-nitroquinoline at the C4 position is challenging. Therefore, a more common strategy would be to introduce the nitro group onto a pre-existing 4-bromoquinoline skeleton.

-

Dissolve 4-bromoquinoline in concentrated sulfuric acid and cool the mixture to 0-5 °C.

-

Slowly add a nitrating mixture (a cold solution of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.[13]

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product, this compound.

-

Collect the solid by filtration, wash with water until neutral, and purify by recrystallization.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the bromine atom at the C4 position and the strongly electron-withdrawing nitro group at C6. This arrangement makes the molecule a versatile substrate for a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the quinoline ring is significantly electron-deficient due to the inductive and resonance effects of the ring nitrogen and the C6-nitro group. This electronic feature makes the C4-Br bond highly susceptible to displacement by nucleophiles.[14] This is a powerful method for introducing a wide range of functional groups.[1]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound CAS#: 860195-53-5 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. achmem.com [achmem.com]

- 6. This compound - CAS:860195-53-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. atlantis-press.com [atlantis-press.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 4-Bromo-6-nitroquinoline for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with heterocyclic compounds. We will delve into the core characteristics of this compound, a key building block whose strategic functionalization offers significant potential in the synthesis of novel therapeutic agents.

Core Compound Identification

-

Compound Name: this compound

-

CAS Number: 860195-53-5[1]

-

Molecular Formula: C₉H₅BrN₂O₂[2]

-

Synonyms: While not extensively used, it is referred to by its systematic name.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a bromine atom at the 4-position and a nitro group at the 6-position creates a molecule with distinct electronic properties, primed for diverse chemical transformations.

Physicochemical and Safety Profile

Understanding the physical properties and handling requirements is paramount for safe and effective laboratory use.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 253.05 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [3] |

| Boiling Point (Predicted) | 390.8 ± 22.0 °C | [3] |

| Density (Predicted) | 1.747 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 1.63 ± 0.16 | [3] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [2][3] |

Hazard Identification and Safety

This compound is classified with several hazard statements, necessitating careful handling.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[4][5] Causes skin and serious eye irritation.[4][5][6] May cause respiratory irritation.[4]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[1][4] Avoid formation of dust and aerosols.[1][6] Wear suitable personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

First Aid: In case of contact, rinse the affected area immediately and thoroughly with water. For eye contact, rinse cautiously for several minutes.[1][4] If inhaled, move to fresh air.[1] Seek medical attention if symptoms persist.[4]

-

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Electrophilic Nitration

The synthesis likely proceeds via the electrophilic aromatic substitution (nitration) of 4-bromoquinoline. The quinoline ring system's reactivity towards nitration is complex, but the introduction of the nitro group is a common transformation.

References

An In-depth Technical Guide to 4-Bromo-6-nitroquinoline: Properties, Synthesis, and Applications

Abstract

4-Bromo-6-nitroquinoline is a halogenated and nitrated heterocyclic aromatic compound built upon the quinoline scaffold. The quinoline core is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules.[1][2] The strategic placement of a bromine atom at the 4-position and a nitro group at the 6-position provides two distinct points for chemical modification, making this compound a highly valuable intermediate in synthetic organic chemistry and a key building block for the development of novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of its core physicochemical properties, including its molecular weight, discusses plausible synthetic strategies and key reactions, outlines its applications in drug discovery, and details essential safety and handling protocols.

Core Physicochemical Properties

The identity and purity of a chemical reagent are foundational to its use in any research or development setting. The properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis.

Chemical Structure

The structure of this compound, featuring a quinoline ring system substituted with a bromine atom at position C4 and a nitro group at position C6, is fundamental to its reactivity.

Caption: 2D structure of this compound.

Quantitative Data Summary

A summary of key quantitative data for this compound is presented in Table 1. These values are essential for experimental design, from calculating molar equivalents in reactions to selecting appropriate storage conditions.

| Property | Value | Source |

| Molecular Weight | 253.05 g/mol | [4][5][6][7] |

| Molecular Formula | C₉H₅BrN₂O₂ | [4][5][6][7] |

| CAS Number | 860195-53-5 | [4][5][6][7] |

| Appearance | Light yellow to yellow solid | [5] |

| Density (Predicted) | 1.747 ± 0.06 g/cm³ | [5] |

| Boiling Point (Predicted) | 390.8 ± 22.0 °C | [5] |

| pKa (Predicted) | 1.63 ± 0.16 | [5] |

| Storage Temperature | 2-8°C, under inert gas | [5][6] |

Synthesis, Reactivity, and Analysis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. While specific, optimized synthesis routes are proprietary or found within patent literature, a general strategy can be inferred from established quinoline chemistry.

General Synthetic Workflow

The synthesis of substituted quinolines often begins with an appropriately substituted aniline.[8] A plausible pathway to this compound would involve the cyclization of a precursor, followed by functional group installation. The presence of the electron-withdrawing nitro group and the bromo-substituent dictates the regioselectivity of further reactions.

Caption: Generalized synthetic workflow for substituted quinolines.

Key Chemical Reactivity

The true value of this compound for drug development professionals lies in its reactivity:

-

Bromo Group at C4: The bromine atom is an excellent leaving group and a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. It is particularly well-suited for a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for building molecular complexity.[9]

-

Nitro Group at C6: The electron-withdrawing nitro group activates the quinoline ring for certain nucleophilic substitutions. More importantly, it can be readily reduced to a primary amino group (-NH₂). This resulting 6-aminoquinoline derivative opens up a vast chemical space for further functionalization, such as amide bond formation, sulfonylation, or diazotization reactions.

-

Quinoline Core: The quinoline ring system itself can participate in various reactions, including electrophilic aromatic substitution, although the positions are heavily influenced by the existing substituents.

Structural Elucidation and Purity Analysis

Confirming the identity and purity of synthesized or purchased this compound is critical. Standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural determination. The aromatic protons on the quinoline ring will show distinct signals with chemical shifts influenced by the strong electron-withdrawing effects of both the nitro group and the ring nitrogen, which deshield nearby protons and shift them downfield.[9]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental formula by providing a highly accurate experimental mass that can be matched to the calculated exact mass of C₉H₅BrN₂O₂.[9] The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum.

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., UV-Vis or MS) is used to determine the purity of the compound. A reverse-phase HPLC method using a C18 column is generally suitable for aromatic compounds of this nature.[1]

Applications in Research and Drug Development

Quinoline derivatives are cornerstones of medicinal chemistry, and this compound serves as a key intermediate in synthesizing compounds for various therapeutic areas.[1][2]

-

Anticancer Agents: The quinoline scaffold is present in numerous kinase inhibitors. Derivatives have been designed to target key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and Epidermal Growth Factor Receptor (EGFR) pathways.[1][10] By binding to the ATP-binding site of these kinases, such compounds can inhibit their activity, leading to cell cycle arrest and apoptosis in cancer cells.[10] this compound is an ideal starting point for creating libraries of novel inhibitors to probe structure-activity relationships.

-

Anti-inflammatory and Antimicrobial Agents: Various substituted quinolines have demonstrated potent anti-inflammatory and antimicrobial properties.[1][2] The ability to functionalize both the C4 and C6 positions of this compound allows for the systematic optimization of biological activity against bacterial, fungal, or parasitic targets.[2]

-

Material Science: As a bicyclic aromatic compound, derivatives can also be explored in material science, such as in the preparation of dyes for applications in Organic Light-Emitting Diodes (OLEDs) and solar cells.[3]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on available Material Safety Data Sheets (MSDS).[4][11]

Personal Protective Equipment (PPE) and Handling

-

Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid formation and inhalation of dust and aerosols.[4]

-

Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[11]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[4][11] A lab coat is mandatory.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4] This substance is classified as harmful if swallowed (H302).[11]

Storage and Disposal

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[4][11]

Conclusion

This compound, with a molecular weight of 253.05 g/mol , is more than a simple chemical compound; it is a strategic building block for innovation in medicinal chemistry and material science. Its dual-functional nature—a versatile bromine handle for cross-coupling and a reducible nitro group for subsequent amination—provides immense synthetic flexibility. For researchers and drug development professionals, understanding its core properties, reactivity, and safety protocols is paramount to unlocking its full potential in the creation of next-generation therapeutics and advanced materials.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ossila.com [ossila.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound CAS#: 860195-53-5 [chemicalbook.com]

- 6. achmem.com [achmem.com]

- 7. This compound - CAS:860195-53-5 - Sunway Pharm Ltd [3wpharm.com]

- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

4-Bromo-6-nitroquinoline synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-nitroquinoline

Abstract

This technical guide provides a comprehensive, in-depth exploration of a primary synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a cornerstone in numerous pharmacologically active molecules, and the specific substitution pattern of this compound makes it a versatile precursor for creating diverse molecular libraries. The presence of a bromine atom at the 4-position offers a reactive site for nucleophilic substitution and cross-coupling reactions, while the nitro group at the 6-position modulates the electronic properties of the ring system and can be further transformed, for instance, into an amino group. This document details a robust, multi-step synthetic route, beginning with the construction of the quinoline core, followed by targeted functionalization. The causality behind experimental choices, detailed step-by-step protocols, and process logic are elucidated to ensure scientific integrity and reproducibility.

Strategic Overview of the Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a linear, three-stage process that ensures high regioselectivity and good overall yields. This strategy prioritizes the formation of a stable quinolone intermediate, which is then activated for halogenation.

The chosen pathway involves:

-

Formation of the Quinoline Core: Synthesis of 4-hydroxy-6-nitroquinoline from 4-nitroaniline via a Gould-Jacobs type reaction. This method is superior to a direct Skraup reaction for this target, as it directly installs the required hydroxyl group at the C4 position, precluding the need for a separate, often harsh, oxidation step.

-

Conversion to a Halogenated Intermediate: Transformation of the 4-hydroxy group into a more reactive 4-chloro group using a standard chlorinating agent. The 4-chloro derivative is a stable and isolable intermediate.

-

Final Bromination: Conversion of the 4-chloro-6-nitroquinoline to the target molecule, this compound, via a halogen exchange reaction.

This strategic sequence is visualized in the workflow below.

Caption: The primary multi-step synthesis route to this compound.

Part I: Synthesis of 4-Hydroxy-6-nitroquinoline

Causality and Mechanistic Insight

The Gould-Jacobs reaction provides a controlled and predictable method for constructing the 4-hydroxyquinoline core.[1] The reaction proceeds in two distinct phases:

-

Nucleophilic Substitution: The aromatic amine (4-nitroaniline) attacks the electron-deficient vinylic carbon of diethyl ethoxymethylenemalonate (EMME), displacing the ethoxy group to form a stable enamine intermediate. This step is typically performed at moderate temperatures.

-

Thermal Cyclization: At elevated temperatures (often >240 °C), an intramolecular cyclization occurs. The enamine nitrogen attacks one of the ester carbonyls, followed by the elimination of ethanol, to form the heterocyclic ring. This high-energy, pericyclic reaction is driven by the formation of the stable aromatic quinoline system. Using a high-boiling point solvent like diphenyl ether is crucial for achieving the necessary temperature for efficient cyclization.

This approach is chosen over the Skraup reaction because it directly yields the 4-hydroxy (or 4-oxo) tautomer, which is the essential precursor for the subsequent halogenation step.

Experimental Protocol

Step 1: Condensation of 4-Nitroaniline with EMME

-

To a round-bottom flask, add 4-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of 4-nitroaniline.

-

Allow the mixture to cool slightly. The resulting intermediate, diethyl 2-((4-nitrophenyl)amino)methylenemalonate, will often solidify upon cooling and can be used directly in the next step without purification.

Step 2: Thermal Cyclization

-

To a separate flask containing a high-boiling point solvent such as diphenyl ether, pre-heated to 250 °C, add the crude intermediate from the previous step in portions.

-

Maintain the temperature at 250-260 °C for approximately 30-45 minutes. Vigorous evolution of ethanol should be observed.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Upon cooling, the product will precipitate. Dilute the mixture with petroleum ether or hexane to facilitate complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry to yield crude 4-hydroxy-6-nitroquinoline. The product can be purified further by recrystallization from acetic acid or ethanol.

Quantitative Data Summary

| Reagent | Molar Eq. | Molecular Wt. ( g/mol ) | Role |

| 4-Nitroaniline | 1.0 | 138.12 | Starting Material |

| Diethyl Ethoxymethylenemalonate | 1.1 | 216.23 | Cyclization Partner |

| Diphenyl Ether | Solvent | 170.21 | High-Temp Solvent |

Part II: Synthesis of 4-Chloro-6-nitroquinoline

Causality and Mechanistic Insight

4-Hydroxyquinolines exist in tautomeric equilibrium with their corresponding quinolin-4-one form. The conversion of this hydroxyl/oxo group to a chlorine atom is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

The mechanism involves the initial reaction of the lone pair on the carbonyl oxygen with the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. The chloride ion then acts as a nucleophile, attacking the C4 position of the quinoline ring in an SNAr-type reaction. This process is facilitated by the departure of the stable dichlorophosphate leaving group, leading to the formation of the aromatic 4-chloro-6-nitroquinoline. A catalytic amount of a tertiary amine or DMF is sometimes added to accelerate the reaction.[2]

Experimental Protocol

-

In a round-bottom flask fitted with a reflux condenser and a gas trap (to handle HCl fumes), place 4-hydroxy-6-nitroquinoline (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

-

Work-up (Caution: Exothermic): Slowly and carefully pour the residual reaction mixture onto crushed ice with vigorous stirring. The 4-chloro-6-nitroquinoline will precipitate as a solid.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8.

-

Collect the solid product by vacuum filtration, wash with copious amounts of water, and dry under vacuum. The crude product is often of high purity but can be recrystallized from ethanol if necessary.

Quantitative Data Summary

| Reagent | Molar Eq. | Molecular Wt. ( g/mol ) | Role |

| 4-Hydroxy-6-nitroquinoline | 1.0 | 190.15 | Substrate |

| Phosphorus Oxychloride (POCl₃) | 5.0 - 10.0 | 153.33 | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | Catalytic | 73.09 | Catalyst |

Part III: Synthesis of this compound

Causality and Mechanistic Insight

The final step involves converting the 4-chloro intermediate into the target this compound. While direct bromination of the 4-hydroxy intermediate using POBr₃ is possible, a halogen exchange (Halex) reaction from the stable and easily purified 4-chloro intermediate is often more reliable and cost-effective.

This reaction is typically performed using a strong source of bromide ions, such as hydrobromic acid (HBr) in a suitable solvent. The mechanism involves the protonation of the quinoline nitrogen, which further activates the C4 position towards nucleophilic attack. The bromide ion then displaces the chloride ion to yield the final product. The reaction is driven to completion by the reaction conditions and relative nucleophilicities.

Experimental Protocol

-

Suspend 4-chloro-6-nitroquinoline (1.0 eq) in a solution of hydrobromic acid (e.g., 48% aqueous HBr) or a mixture of acetic acid and HBr.

-

Heat the mixture to reflux (110-120 °C) for 4-8 hours. The progress of the reaction should be monitored by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution carefully with a base, such as saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the product precipitates completely.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual salts, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to afford the final product.

Caption: A generalized workflow for the synthesis and purification steps.

Alternative Pathway: The Sandmeyer Reaction

An alternative strategy for introducing the bromine at the C4 position involves the Sandmeyer reaction.[3][4] This classical transformation converts an aromatic primary amine into a halide via a diazonium salt intermediate.

The theoretical pathway would be:

-

Synthesis of 4-amino-6-nitroquinoline: This precursor would need to be synthesized, for instance, by nucleophilic substitution of 4-chloro-6-nitroquinoline with ammonia or an ammonia equivalent.

-

Diazotization: The 4-amino group is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄ or HBF₄) at low temperatures (0-5 °C) to form a reactive diazonium salt.

-

Copper-Catalyzed Bromination: The diazonium salt is then treated with copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group (N₂) with a bromide ion.

Caption: The theoretical Sandmeyer reaction route to this compound.

While effective, this route adds complexity due to the need to first synthesize and handle the 4-amino precursor. Therefore, the primary pathway detailed in this guide is generally more direct and efficient for this specific target molecule.

Conclusion

The synthesis of this compound is reliably achieved through a well-designed, three-stage pathway starting from 4-nitroaniline. The use of the Gould-Jacobs reaction to form the 4-hydroxy-6-nitroquinoline intermediate, followed by a robust chlorination and subsequent halogen exchange, provides a logical and scalable route. Each step is based on well-understood and field-proven chemical transformations, ensuring high yields and purity. This guide provides the necessary technical detail and mechanistic rationale for researchers and drug development professionals to successfully synthesize this valuable chemical building block.

References

4-Bromo-6-nitroquinoline: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth examination of 4-Bromo-6-nitroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The official IUPAC name for this compound is This compound . This document details its physicochemical properties, provides a robust and reproducible synthesis protocol, outlines methods for its characterization, and explores its applications as a versatile synthetic intermediate. The guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its use in the laboratory.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides an excellent framework for presenting pharmacophoric elements in a defined spatial orientation. The strategic functionalization of the quinoline ring is a key tactic in modulating biological activity.

This compound emerges as a particularly valuable building block. The presence of two distinct electron-withdrawing groups—the bromine atom at the 4-position and the nitro group at the 6-position—activates the quinoline ring system for specific chemical transformations. The bromine atom serves as a versatile handle for introducing molecular diversity via cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening avenues for further derivatization. This dual functionality makes this compound a powerful precursor for constructing libraries of novel compounds in the pursuit of new therapeutic agents.[1][2]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is paramount for its safe handling and effective use in synthesis.

Key Physicochemical Properties

The essential properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 860195-53-5 | [3] |

| Molecular Formula | C₉H₅BrN₂O₂ | [3] |

| Molecular Weight | 253.05 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Boiling Point | 390.8 ± 22.0 °C (Predicted) | [3] |

| Density | 1.747 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3][4] |

Safety, Handling, and Storage

This compound is classified as harmful and requires careful handling in a controlled laboratory environment.[5][6]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[6][7] Causes skin and serious eye irritation.[6] May cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles with side-shields).[7][8] All handling should be performed in a well-ventilated chemical fume hood.[5]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

-

Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[8]

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials.[8] The recommended storage condition is under an inert atmosphere at 2-8°C.[3]

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of this compound are critical for its application in multi-step drug discovery programs.

Recommended Synthetic Protocol

A common and effective route to this compound involves the bromination of 6-nitroquinoline. A more general and adaptable multi-step synthesis starting from 4-bromoaniline provides a reliable pathway. A related procedure for a similar compound, 6-bromo-4-chloroquinoline, starts with 4-bromoaniline and involves a cyclization reaction followed by chlorination.[10] A similar cyclization and subsequent bromination strategy can be envisioned for the target molecule.

A plausible synthetic approach involves the nitration of 4-bromoquinoline. The nitration of quinoline derivatives often utilizes a mixture of concentrated nitric and sulfuric acids.[11]

Protocol: Nitration of 4-Bromoquinoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-bromoquinoline to concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice-salt bath.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C. The electron-withdrawing effect of the bromine at C4 directs the nitration primarily to the 6-position.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product.

-

Neutralization & Extraction: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until pH 7-8 is reached, keeping the mixture cool. Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Structural Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods is employed for this purpose.[12]

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the five protons on the quinoline ring system. The specific chemical shifts and coupling constants will be characteristic of the 4-bromo-6-nitro substitution pattern. |

| ¹³C NMR | The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms of the quinoline core. The positions of the carbons bearing the bromine and nitro groups will be significantly shifted. |

| Mass Spec (MS) | High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₉H₅BrN₂O₂) by providing an accurate mass measurement. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) will be a key diagnostic feature. |

| Infrared (IR) | The IR spectrum will show characteristic absorption bands for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1360-1345 cm⁻¹), as well as C=N and C=C stretching vibrations of the aromatic quinoline ring. |

Applications in Drug Discovery

This compound is not typically an end-product but rather a strategic intermediate. Its true value lies in its potential for elaboration into more complex, biologically active molecules.[13] The nitro group, in particular, activates the quinoline ring, making the bromine atom susceptible to nucleophilic aromatic substitution (SNAr).[1]

Key Synthetic Transformations

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group enhances the reactivity of the C-Br bond at the 4-position towards nucleophiles. This allows for the straightforward introduction of various functional groups, such as amines, thiols, and alkoxides, to build a library of 4-substituted-6-nitroquinolines.[14]

-

Reduction of the Nitro Group: The nitro group at the 6-position can be selectively reduced to an amino group (e.g., using SnCl₂/HCl or catalytic hydrogenation). This resulting 6-amino-4-bromoquinoline is a valuable intermediate, as the amino group can be further functionalized via acylation, alkylation, or diazotization reactions.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of novel quinoline derivatives.

The combination of these transformations allows for a divergent synthetic strategy, where a single, well-characterized intermediate can be used to generate a multitude of structurally diverse compounds for biological screening.

Conclusion

This compound is a high-value synthetic building block with significant potential in drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential tool for medicinal chemists. The synthetic and characterization protocols outlined in this guide provide a reliable framework for its preparation and use. By leveraging the dual reactivity of the bromo and nitro substituents, researchers can efficiently generate novel compound libraries, accelerating the discovery of next-generation therapeutics.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 860195-53-5 [chemicalbook.com]

- 4. achmem.com [achmem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Safe Handling of 4-Bromo-6-nitroquinoline for Research and Development

Introduction: 4-Bromo-6-nitroquinoline is a halogenated nitroaromatic heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its unique structure makes it a valuable precursor for synthesizing novel compounds with potential therapeutic or electronic applications. However, the same chemical features that make it synthetically useful—the quinoline core, the bromine atom, and the nitro group—also necessitate a thorough understanding of its potential hazards. As a class, halogenated and nitroaromatic compounds are recognized for their potential toxicity, mutagenicity, and environmental persistence, demanding stringent safety protocols.[1][2][3]

This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, scientists, and drug development professionals with an in-depth, practical framework for the safe handling, storage, and disposal of this compound. By explaining the causality behind safety procedures, this document aims to foster a culture of intrinsic safety and scientific integrity in the laboratory.

Section 1: Compound Identification and Key Physicochemical Properties

A foundational aspect of safe laboratory practice is the unambiguous identification of the chemical being handled. The following table summarizes the core identifiers and reported physical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][5][6] |

| CAS Number | 860195-53-5 | [4][5] |

| Molecular Formula | C₉H₅BrN₂O₂ | [4][6] |

| Molecular Weight | 253.05 g/mol | [4] |

| Appearance | Light yellow to yellow solid/powder | [5][7][8] |

| Melting Point | 110 - 112 °C | [7] |

| Boiling Point | 390.8 ± 22.0 °C (Predicted) | [5] |

| Density | 1.747 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [5] |

Section 2: Hazard Analysis and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[7] Understanding these hazards is the first step in mitigating risk.

| GHS Pictogram | Signal Word | Hazard Statements |

|

| Warning [6][7] | H302: Harmful if swallowed.[6]H315: Causes skin irritation.[6][7]H319: Causes serious eye irritation.[6]H332: Harmful if inhaled.[6]H335: May cause respiratory irritation.[6][7] |

Expert Interpretation: The hazard profile indicates that this compound poses risks through multiple exposure routes (ingestion, skin contact, inhalation). The primary concerns are acute toxicity and irritation. The "harmful" classification (as opposed to "fatal" or "toxic") suggests a moderate acute toxicity, but this should not lead to complacency. The main danger in a research setting is the repeated, low-level exposure to solid dust or aerosols generated during handling, which can cause respiratory and skin irritation.[6][7] Furthermore, while this specific compound is not classified as a carcinogen, many nitroaromatic compounds are known to be mutagenic or carcinogenic.[1] This structural alert warrants treating the compound with the highest degree of caution to minimize long-term health risks.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls dictates that engineering solutions are preferable to relying solely on PPE.

1. Engineering Controls:

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood.[8][9] This is non-negotiable and serves as the primary barrier to prevent the inhalation of harmful dust or vapors.[9]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted.[4]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7][8]

2. Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on a thorough risk assessment of the planned procedure.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinlist.chemsec.org [sinlist.chemsec.org]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound CAS#: 860195-53-5 [chemicalbook.com]

- 6. achmem.com [achmem.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Emerging Therapeutic Potential of 4-Bromo-6-nitroquinoline: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives represent a cornerstone in the architecture of pharmacologically active molecules, demonstrating a vast spectrum of biological activities.[1] This guide delves into the specific biological profile of 4-bromo-6-nitroquinoline, a halogenated nitroaromatic heterocyclic compound with significant potential in the realms of oncology and infectious diseases. The strategic placement of a bromine atom at the C4 position and a nitro group at the C6 position creates a unique electronic environment that dictates its reactivity and biological interactions. The electron-withdrawing nature of the nitro group at the C6 position activates the quinoline ring, particularly the C4 position, for nucleophilic aromatic substitution (SNAr) reactions.[2] This chemical reactivity is a key feature that allows for the synthesis of a diverse library of derivatives and is intrinsically linked to its mechanism of action. While direct and extensive research on this compound itself is emerging, this guide synthesizes data from structurally related bromo-nitroquinoline analogs to provide a comprehensive overview of its anticipated biological activities and therapeutic promise.

Anticipated Biological Activities: A Focus on Anticancer and Antimicrobial Properties

Based on the biological evaluation of analogous compounds, this compound and its derivatives are predicted to exhibit significant anticancer and antimicrobial properties.[3] The quinoline scaffold is a common feature in numerous approved drugs, and the introduction of bromine and nitro substituents has been shown to enhance cytotoxic and microbicidal effects in various studies.[4][5]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quinoline and quinolinone cores are present in several anticancer agents, with mechanisms of action that are diverse and can include the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[3] The presence of a halogen, such as bromine, has been associated with enhanced cytotoxic effects in some series of compounds.[3]

Recent studies on highly brominated quinolines have highlighted the critical role of bromine and nitro substitutions in enhancing antiproliferative activity. For instance, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against C6 (rat glioblastoma), HT29 (human adenocarcinoma), and HeLa (human cervical cancer) cancer cell lines, with low IC50 values of 50.0, 26.2, and 24.1 μM, respectively.[4] In contrast, its precursor, 6,8-dibromoquinoline, exhibited no inhibitory activity, emphasizing the synergistic effect of the nitro group.[4] It is hypothesized that the nitro group's electron-withdrawing properties facilitate reactions with nucleophiles and enhance single-electron transfer processes, contributing to cytotoxicity.[4]

The proposed mechanisms for the anticancer effects of nitroquinoline derivatives often involve the induction of DNA damage.[6] 4-Nitroquinoline 1-oxide (4-NQO), a well-studied tumorigenic compound, is known to cause DNA lesions that are typically repaired by nucleotide excision repair.[6] Its carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), forms stable adducts with DNA, leading to mutagenicity and genotoxicity.[6] It is plausible that this compound could exert its anticancer effects through similar DNA-damaging mechanisms, potentially augmented by the presence of the bromine atom.

Table 1: Comparative Anticancer Activity of Bromo- and Nitro-Substituted Quinolines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6,8-dibromo-5-nitroquinoline | C6 | 50.0 | [4] |

| HT29 | 26.2 | [4] | |

| HeLa | 24.1 | [4] | |

| 6-bromo-5-nitroquinoline | Various | Significant antiproliferative and apoptotic effects | [4] |

| 6,8-dibromoquinoline | C6, HT29, HeLa | No inhibitory activity | [4] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

Quinolone derivatives are renowned for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for DNA replication.[3] The substitution pattern on the quinolone ring plays a crucial role in determining the spectrum and potency of its activity.[3]

While specific data on this compound is limited, related compounds have shown significant antimicrobial potential. For example, nitroxoline (8-hydroxy-5-nitroquinoline) is known for its bacteriostatic activity against Escherichia coli, a common cause of urinary tract infections.[7] The antimicrobial activity of compounds like bronidox (5-bromo-5-nitro-1,3-dioxane) is attributed to the oxidation of protein thiols, leading to the inhibition of enzymatic activity and microbial growth.[8] This suggests that the nitro and bromo functionalities on the quinoline ring could contribute to antimicrobial effects through multiple mechanisms, including oxidative stress and enzyme inhibition.

Furthermore, studies on flavonoid derivatives have shown that the presence of chlorine, bromine, and nitro groups significantly affects their antimicrobial properties.[5] Notably, 6-chloro-8-nitroflavone demonstrated potent inhibitory activity against pathogenic bacteria.[5] This supports the hypothesis that the combination of a halogen and a nitro group on an aromatic scaffold can be a powerful strategy for developing new antimicrobial agents.

Mechanism of Action: A Multi-pronged Approach

The biological activity of this compound is likely multifaceted, stemming from its distinct chemical features. The primary proposed mechanisms include:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the C6 position strongly activates the bromine atom at the C4 position for nucleophilic attack.[2] This allows the compound to readily react with biological nucleophiles, such as thiol groups in proteins and enzymes, leading to their inactivation and disruption of cellular processes.

-

Induction of Oxidative Stress: Similar to other nitroaromatic compounds, this compound may undergo enzymatic reduction of its nitro group to generate reactive oxygen species (ROS).[6] An excess of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptosis.[9]

-

DNA Damage and Repair Inhibition: Drawing parallels with 4-NQO, this compound may directly interact with DNA, forming adducts that interfere with replication and transcription, or it may inhibit DNA repair mechanisms, sensitizing cells to damage.[6][10]

Experimental Protocols: Synthesis and Biological Evaluation

Synthesis of this compound

Caption: A proposed synthetic workflow for this compound.

Step-by-Step Protocol (Hypothetical):

-

Dissolution: Dissolve 4-bromoquinoline in concentrated sulfuric acid in a round-bottom flask.

-

Cooling: Cool the solution to 0-5 °C using an ice bath with continuous stirring.

-

Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the low temperature.

-

Reaction: Allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography.

-

Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Step-by-Step Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a standardized bacterial suspension and add it to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

This compound stands as a promising scaffold for the development of novel therapeutic agents. The synergistic effects of the bromine and nitro substituents on the quinoline core suggest a high potential for potent anticancer and antimicrobial activities. The inherent reactivity of the C4 position, activated by the C6 nitro group, provides a versatile handle for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities against a broad panel of cancer cell lines and pathogenic microorganisms. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its rational development as a clinical candidate. The experimental frameworks provided in this guide offer a solid foundation for initiating such research endeavors.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 7. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. atlantis-press.com [atlantis-press.com]

- 13. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-Bromo-6-nitroquinoline in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Among the vast array of quinoline derivatives, 4-bromo-6-nitroquinoline emerges as a particularly strategic building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position and an electron-withdrawing nitro group at the 6-position, offers a versatile platform for chemical modification and the exploration of diverse pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound derivatives and their analogues, with a particular focus on their burgeoning role in anticancer drug discovery.

Introduction: The Quinoline Scaffold as a Privileged Structure

Quinoline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyridine ring, is a prominent structural motif in a wide range of natural products and synthetic pharmaceuticals.[2] The inherent chemical properties of the quinoline nucleus, coupled with the ability to introduce a variety of functional groups at different positions, have made it a "privileged scaffold" in drug design.[2] Quinoline derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, antibacterial, anti-inflammatory, and anticancer properties.[1]

The introduction of bromo and nitro substituents onto the quinoline ring system significantly modulates its electronic and steric properties, thereby influencing its reactivity and biological interactions. The this compound core, in particular, presents a compelling case for investigation in drug discovery programs.

Synthesis of the this compound Core

A reliable and efficient synthesis of the this compound scaffold is paramount for its utilization in medicinal chemistry. While a direct, one-pot synthesis is not prominently described in the literature, a logical and effective multi-step synthetic strategy can be devised based on established quinoline chemistry. The most plausible route involves the initial synthesis of 6-nitroquinolin-4-ol, followed by the conversion of the 4-hydroxyl group to a bromine atom.

Synthesis of the Precursor: 6-Nitroquinolin-4-ol

The synthesis of 6-nitroquinolin-4-ol can be achieved through a cyclization reaction. A common method involves the reaction of an appropriately substituted aniline with a malonic acid derivative, followed by a thermal cyclization.

Experimental Protocol: Synthesis of 6-Bromo-4-hydroxy-3-nitroquinoline

A reported method for a similar compound, 6-bromo-4-hydroxy-3-nitroquinoline, provides a viable template. The reaction of 4-bromo-2-nitroaniline with diethyl malonate in the presence of a strong base, followed by cyclization at high temperature, would yield the corresponding 4-hydroxyquinoline. Subsequent nitration would lead to the desired precursor. For the synthesis of 6-nitroquinolin-4-ol, one would start with 4-nitroaniline. After the initial reaction, the precipitate is collected and washed to yield the target product.[3]

Conversion of 6-Nitroquinolin-4-ol to this compound

The conversion of a 4-hydroxyquinoline to a 4-bromoquinoline is a standard transformation in heterocyclic chemistry. This is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

Hypothetical Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-nitroquinolin-4-ol (1.0 eq) in an excess of phosphorus oxybromide (POBr₃) or a suitable solvent like toluene with phosphorus pentabromide (PBr₅).

-

Reaction Conditions: Heat the reaction mixture to reflux with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution, until the product precipitates.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

DOT Diagram: Synthetic Pathway to this compound

Caption: Proposed synthetic route to this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily governed by the interplay between the electron-deficient quinoline ring, the labile bromine atom at the 4-position, and the strongly electron-withdrawing nitro group at the 6-position.

-

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nitro group deactivates the benzene ring towards electrophilic attack but activates the pyridine ring for nucleophilic attack. The bromine atom at the 4-position is particularly susceptible to nucleophilic displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is the cornerstone of its utility in synthesizing diverse libraries of derivatives.

-

Cross-Coupling Reactions: The C-Br bond at the 4-position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of carbon-based substituents, further expanding the chemical space of accessible derivatives.

-

Reduction of the Nitro Group: The nitro group at the 6-position can be readily reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This provides a handle for further functionalization, such as acylation or sulfonylation, and opens up another avenue for creating analogues with different electronic and steric properties.

DOT Diagram: Reactivity of this compound

Caption: Key reaction pathways for the derivatization of this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The ability to readily introduce diverse substituents at the 4- and 6-positions allows for the fine-tuning of biological activity and pharmacokinetic properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives.[4][5] The 4-aminoquinoline scaffold, in particular, has been extensively investigated, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.[6] By replacing the bromine atom of this compound with different amine-containing moieties, it is possible to generate libraries of 4-amino-6-nitroquinoline derivatives for screening as potential anticancer agents. The nitro group can also contribute to the biological activity, and its replacement or modification can be explored to optimize the therapeutic index.[4]

Kinase Inhibition

Protein kinases are a major class of drug targets in oncology and other diseases. The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are well-established pharmacophores for kinase inhibitors.[7][8][9][10] The synthesis of 4-anilino-6-nitroquinoline derivatives from this compound is a straightforward approach to developing novel kinase inhibitors. The substituents on the aniline ring and the quinoline core can be systematically varied to achieve potency and selectivity against specific kinases.

Table 1: Anticancer Activity of Selected 4-Aminoquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 | 7.35 | [6] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [6] |

| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline | MDA-MB 468 | 0.52 | [4] |

Note: The data presented is for structurally related 4-aminoquinoline derivatives to illustrate the potential of this compound class.

Analogues and Future Directions

The exploration of analogues of this compound is a key strategy for expanding the structure-activity relationship (SAR) and identifying compounds with improved properties. This can involve:

-

Isomeric Scaffolds: Investigating other bromo-nitroquinoline isomers to understand the impact of substituent positioning on biological activity.

-

Bioisosteric Replacements: Replacing the bromo or nitro groups with other functional groups that have similar steric and electronic properties to modulate activity and reduce potential toxicity.

-

Scaffold Hopping: Replacing the quinoline core with other heterocyclic systems while maintaining the key pharmacophoric features.

The continued investigation of this compound and its derivatives holds significant promise for the discovery of novel drug candidates. The versatility of this scaffold, combined with the growing understanding of its potential biological targets, makes it a valuable tool for medicinal chemists and drug development professionals.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The reactivity of the 4-bromo and 6-nitro groups provides a rich platform for the generation of diverse chemical libraries. The demonstrated anticancer and kinase inhibitory activities of related quinoline derivatives underscore the potential of this scaffold in developing novel therapeutics. Further exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. [PDF] Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-6-nitroquinoline: A Technical Guide to Unlocking its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities. This technical guide focuses on the therapeutic potential of a specific, yet underexplored derivative: 4-Bromo-6-nitroquinoline. While direct preclinical data on this compound is limited, this document synthesizes the wealth of knowledge surrounding structurally analogous bromo- and nitro-substituted quinolines to forecast its promise in oncology and infectious diseases. We will delve into the mechanistic rationale for its potential anticancer and antimicrobial activities, provide detailed, field-proven experimental protocols for its evaluation, and present a logical framework for its advancement as a therapeutic candidate. This guide is designed to be an in-depth resource, empowering researchers to strategically investigate and unlock the therapeutic value of this compound.

Introduction: The Quinoline Core and the Significance of Bromo- and Nitro-Functionalization

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The therapeutic efficacy of quinoline-based compounds is highly contingent on the nature and position of their substituents.

The focus of this guide, this compound, possesses two key functional groups that are known to significantly modulate biological activity:

-

The Nitro Group (at C6): The electron-withdrawing nature of the nitro group can enhance the antiproliferative effects of the quinoline scaffold.[2] It also activates the quinoline ring for nucleophilic substitution reactions, providing a handle for further chemical modification.[1][2] Moreover, nitroaromatic compounds can be bioreduced in hypoxic environments, a characteristic of solid tumors, to generate reactive oxygen species (ROS), leading to cytotoxicity.

-

The Bromo Group (at C4): Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to increase the potency of a compound. The bromine atom can enhance lipophilicity, thereby improving cell membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding affinity.

The specific arrangement of these substituents in this compound presents a unique chemical entity with a high probability of exhibiting significant biological activity.

Potential Therapeutic Applications

Based on the extensive literature on related compounds, the primary therapeutic avenues for this compound are projected to be in oncology and infectious diseases.

Anticancer Potential

Quinoline derivatives are known to exert their anticancer effects through a variety of mechanisms, and it is plausible that this compound could employ one or more of the following:

-

Induction of Apoptosis and Cell Cycle Arrest: A hallmark of many chemotherapeutic agents is their ability to trigger programmed cell death (apoptosis) in cancer cells. Structurally similar nitroquinoline derivatives have been shown to induce apoptosis and cause cell cycle arrest.[3] This is often mediated through the modulation of key signaling pathways that control cell survival and proliferation.

-

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common feature of cancer. The quinoline scaffold is a component of several approved kinase inhibitors. It is conceivable that this compound could act as an inhibitor of kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).

-

DNA Damage and Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA or inhibit the function of topoisomerase enzymes, which are essential for DNA replication and repair.[1] The resulting DNA damage can trigger apoptotic pathways in rapidly dividing cancer cells. The carcinogen 4-nitroquinoline 1-oxide (4-NQO) is a well-studied example of a quinoline derivative that induces DNA lesions.

Hypothetical Signaling Pathway for Anticancer Activity:

References

A Technical Guide to 4-Bromo-6-nitroquinoline: A Versatile Intermediate in Modern Synthesis

Abstract